8-((4-fluorobenzyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with ketone groups at positions 2 and 4. Key structural features include:
- 3-Methyl substitution: Stabilizes the purine ring and modulates steric interactions.
- 8-((4-Fluorobenzyl)thio) moiety: Introduces sulfur-based substitution with a fluorinated aromatic group, likely influencing electronic properties and metabolic stability.
The compound’s design aligns with strategies to optimize kinase inhibition or enzyme-targeted activity, as seen in related purine-dione derivatives .
Properties
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-13-4-3-5-15(10-13)11-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-12-14-6-8-16(22)9-7-14/h3-10H,11-12H2,1-2H3,(H,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLVEUCWIAKDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=C(C=C4)F)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-fluorobenzyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with 4-fluorobenzyl bromide and 3-methylbenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-((4-fluorobenzyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like thiols or amines replace the benzyl groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid, and water.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).
Substitution: Thiols, amines, DMF, and DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-((4-fluorobenzyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((4-fluorobenzyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications at Position 8
8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione ()
- Structural Difference : Position 8 substituent has 2-chloro-6-fluorobenzyl instead of 4-fluorobenzyl.
- Impact :
8-((3-Hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione ()
- Structural Difference : Aliphatic 3-hydroxypropylthio group at position 7.
- Impact :
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6(3H,7H)-dione ()
- Structural Difference : Trifluoropropyl group at position 8.
- Impact: Trifluoromethyl enhances metabolic stability but reduces solubility (LogS: -4.8).
Modifications at Position 7
8-Chloro-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (NCT-501 precursor, )
- Structural Difference : Chlorine at position 8; 1,3-dimethyl instead of 3-methyl.
- Impact :
1,3,7-Trimethyl-8-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione ()
Biological Activity
8-((4-fluorobenzyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure, featuring a purine core with various functional groups, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H22FN5O2S. The presence of a fluorobenzyl group and a thioether linkage enhances its pharmacological properties. The structural features can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Weight | 421.49 g/mol |
| Purine Core | Central structure common in nucleotides |
| Substituents | 4-Fluorobenzyl and 3-Methylbenzyl |
| Functional Groups | Thioether and carbonyl groups |
The mechanism of action for compounds like this compound often involves interactions with enzymes or receptors within biological pathways. Given its purine structure, it may inhibit or modulate enzymes involved in nucleotide metabolism or signaling pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : Compounds in the purine family have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant inhibition of cell proliferation in HeLa and HCT116 cells.
- Antiviral Properties : Some purine derivatives are known to inhibit viral replication by interfering with nucleic acid synthesis.
- Enzyme Inhibition : Specific analogs have been reported to act as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- A study on a structurally analogous compound demonstrated an IC50 value of 0.36 µM against CDK2, indicating potent inhibitory activity.
- Another investigation revealed that certain purine derivatives exhibited selective antiproliferative activity against human tumor cell lines, suggesting potential for cancer therapy .
Comparative Analysis
To better understand the biological potential of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 8-(benzylthio)-3-methyl-1H-purine-2,6-dione | Moderate cytotoxicity | Lacks halogenation; different activity profile |
| 8-(4-chlorobenzylthio)-3-methyl-1H-purine | Significant CDK inhibition | Different halogen; altered pharmacokinetics |
| 8-(2-fluorobenzylthio)-3-methylpurine | Antiviral activity | Fluorinated without chlorine; unique reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
